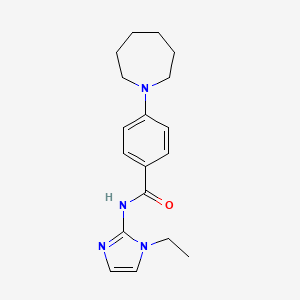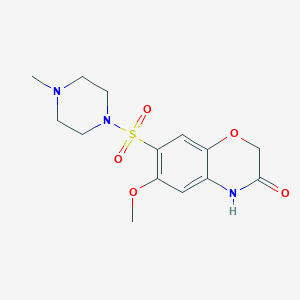![molecular formula C16H19N3O6 B7450285 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid](/img/structure/B7450285.png)
4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid, also known as CMCA, is a synthetic compound that has gained attention due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid is not fully understood, but studies have suggested that it works by inhibiting specific enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid has been shown to inhibit the activity of protein kinase B (PKB/Akt) and mammalian target of rapamycin (mTOR), both of which play crucial roles in cancer cell survival and growth.
Biochemical and Physiological Effects:
4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of immune system activity. Additionally, 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid is relatively expensive compared to other compounds, which may limit its use in some research settings.
Orientations Futures
There are several potential future directions for research on 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid. One area of focus is the development of more potent and selective 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid and its potential applications in other areas of scientific research, such as neurology and immunology. Finally, research on the synthesis and purification of 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid may lead to more cost-effective methods for producing this compound.
Méthodes De Synthèse
The synthesis of 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid involves a multistep process that starts with the reaction of 2,4-dichloro-5-nitrophenyl isocyanate with 2-(2-methoxyethoxy)aniline to produce 2-(2-methoxyethoxy)-5-nitrophenyl isocyanate. This intermediate is then reacted with morpholine-2-carboxylic acid to yield 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising areas of research is the development of 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid-based drugs for the treatment of cancer. Studies have shown that 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid can inhibit the growth of cancer cells by targeting specific signaling pathways. Additionally, 4-[[5-Cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid has been investigated for its potential use as a diagnostic tool for cancer detection.
Propriétés
IUPAC Name |
4-[[5-cyano-2-(2-methoxyethoxy)phenyl]carbamoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c1-23-6-7-25-13-3-2-11(9-17)8-12(13)18-16(22)19-4-5-24-14(10-19)15(20)21/h2-3,8,14H,4-7,10H2,1H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMTXFDTOXTMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C#N)NC(=O)N2CCOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Methyltriazol-4-yl)methyl]-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7450204.png)
![Sodium;3-[(3,4-difluoro-2-methylphenyl)carbamoyl]-5-methylhexanoate](/img/structure/B7450210.png)
![N-[2-(3-methylpyridin-4-yl)ethyl]-4-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7450228.png)
![N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-3-oxo-2-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7450233.png)
![3-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-1-[(4-hydroxyoxan-4-yl)methyl]-1-methylurea](/img/structure/B7450241.png)
![N-[2-(cyclobutylamino)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450247.png)
![2-[2-[(5-Ethyl-1-methylpyrazole-4-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7450253.png)
![N-[1-(3-methylphenyl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450261.png)

![4-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B7450274.png)

![1-[[6-(2-Methoxy-4-methylphenoxy)pyridin-3-yl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7450307.png)
![1-[(5-Cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(4-propan-2-yl-1,3-thiazol-5-yl)urea](/img/structure/B7450308.png)
![N-[(3R,4S)-4-methoxy-1-[2-(methylamino)pyrimidin-4-yl]pyrrolidin-3-yl]ethanesulfonamide](/img/structure/B7450314.png)